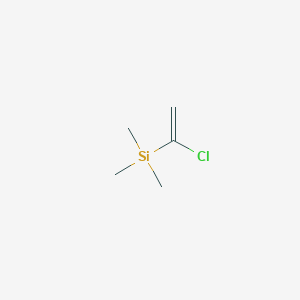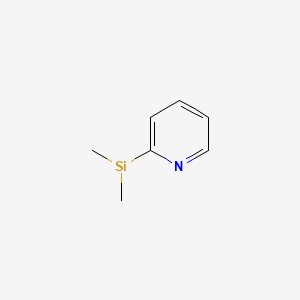
2-(Dimethylsilyl)pyridin
Übersicht
Beschreibung
2-(Dimethylsilyl)pyridine, also known as dimethyl(2-pyridyl)silane, is an organosilicon compound with the molecular formula C7H11NSi. This compound features a pyridine ring substituted with a dimethylsilyl group at the 2-position. It is a valuable reagent in organic synthesis due to its unique reactivity and ability to act as a ligand in various catalytic processes .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylsilyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known to be a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As a scaffold in various chemical reactions, it likely has diverse effects depending on the specific reaction context .
Action Environment
Like all chemical compounds, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Dimethylsilyl)pyridine can be synthesized through the reaction of 2-bromopyridine with chlorodimethylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 2-(Dimethylsilyl)pyridine generally follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylsilyl)pyridine undergoes various chemical reactions, including:
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Olefination: This reaction involves the formation of alkenes from carbonyl compounds, often using phosphonium ylides.
Common Reagents and Conditions:
Hydrosilylation: Catalysts like rhodium or platinum complexes are used under mild conditions.
Cross-Coupling: Palladium catalysts, often with phosphine ligands, are employed under inert atmospheres.
Olefination: Phosphonium ylides are used, typically under basic conditions.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Cross-Coupling: Yields biaryl or heteroaryl compounds.
Olefination: Forms alkenes.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)pyridine: Another pyridine derivative with a dimethylamino group at the 2-position, commonly used as a catalyst and base in organic synthesis.
2-(Allyldimethylsilyl)pyridine: Features an allyl group in addition to the dimethylsilyl group, used in similar catalytic applications.
2-(Dimethylvinylsilyl)pyridine: Contains a vinyl group, offering different reactivity profiles in hydrosilylation and cross-coupling reactions.
Uniqueness: 2-(Dimethylsilyl)pyridine is unique due to its specific combination of a pyridine ring and a dimethylsilyl group, which provides a balance of electronic and steric properties that enhance its utility as a ligand and reagent in various chemical transformations .
Eigenschaften
InChI |
InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNPHFYDOLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476626 | |
| Record name | 2-(Dimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21032-48-4 | |
| Record name | 2-(Dimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylsilyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


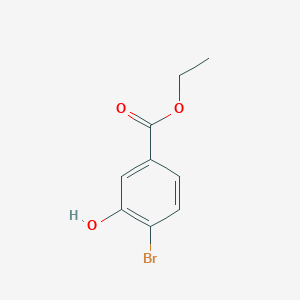

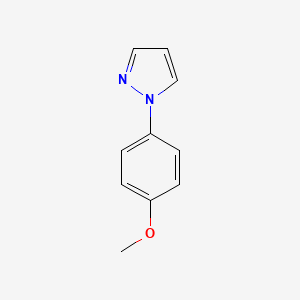

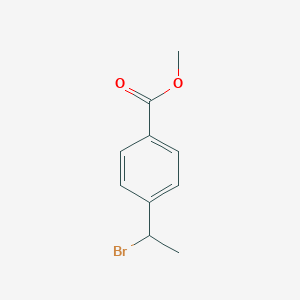
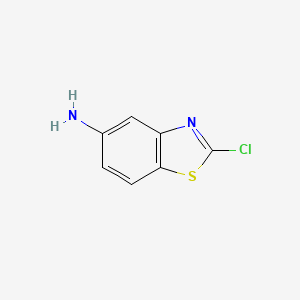
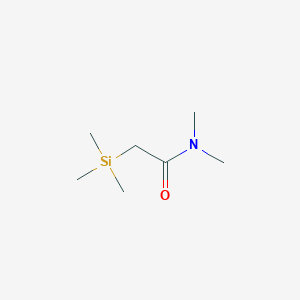
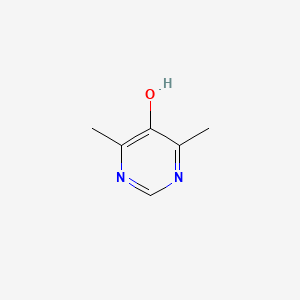


![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)

